1-[(1-Cyclopropylethyl)amino]propan-2-ol
Description
1-[(1-Cyclopropylethyl)amino]propan-2-ol is a secondary alcohol and amino alcohol derivative characterized by a propan-2-ol backbone substituted with a cyclopropylethylamine group. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The cyclopropylethyl substituent introduces steric constraints and unique electronic properties due to the strained cyclopropane ring. The cyclopropane moiety may enhance metabolic stability or alter receptor-binding kinetics compared to bulkier aromatic substituents .
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-cyclopropylethylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-6(10)5-9-7(2)8-3-4-8/h6-10H,3-5H2,1-2H3 |
InChI Key |
JQBMEBUMNOGPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1CC1)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclopropyl Ethyl Ketones
Reductive amination represents one of the most direct routes to synthesize 1-[(1-Cyclopropylethyl)amino]propan-2-ol. This method involves the reaction of 1-cyclopropylethylamine with ketones (e.g., hydroxyacetone) under reducing conditions.
Reaction Protocol
A typical procedure employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with transition metal catalysts. For example, 1-cyclopropylethylamine reacts with hydroxyacetone in methanol at 60°C under 3 atm H2 pressure, using palladium on carbon (Pd/C) as a catalyst. The reaction achieves 78–85% yield after 12 hours, with enantiomeric excess (ee) >90% when chiral auxiliaries are introduced.
Nucleophilic Substitution with Propylene Oxide
Industrial-scale synthesis often utilizes propylene oxide due to its high reactivity and commercial availability.
Two-Step Alkylation-Amination
- Alkylation : 1-Cyclopropylethylamine reacts with propylene oxide in a polar aprotic solvent (e.g., tetrahydrofuran) at 80–100°C.
- Workup : The intermediate undergoes acid-catalyzed ring-opening to yield the amino alcohol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Catalyst | Ti-SiO2 or H2SO4 | |
| Yield | 70–82% | |
| Purity | >98% (HPLC) |
Catalytic Hydrogenation of Imine Precursors
Chiral imines derived from 1-cyclopropylethylamine and α-hydroxy ketones are hydrogenated to yield enantiopure product.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic this compound using lipases or alcohol dehydrogenases.
Green Chemistry Approaches
Emerging methods prioritize solvent-free conditions and renewable catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 78–85 | 90–95 | Industrial | 120–150 |
| Propylene Oxide | 70–89 | Racemic | Industrial | 80–100 |
| Asymmetric Hydrogenation | 75–80 | 85–92 | Pilot | 300–400 |
| Enzymatic Resolution | 40–45 | 99 | Lab | 500–600 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclopropylethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- CAS Number : 1343174-67-3
The compound can be synthesized through the reaction of 1-cyclopropylethylamine with propylene oxide under controlled conditions, often using solvents like ethanol or methanol at temperatures ranging from 50 to 70°C .
Chemistry
This compound serves as a building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Synthesis of Complex Organic Molecules : This compound can act as a precursor for synthesizing more complex structures due to its functional groups.
- Reagents in Chemical Reactions : It is used in reactions requiring specific steric and electronic properties imparted by the cyclopropyl group.
Biology
In biological research, this compound has been employed to study enzyme mechanisms and biochemical pathways:
- Enzyme Mechanisms : It acts as a substrate in biochemical assays, helping to elucidate the function of enzymes and their interactions with substrates .
- Pharmacological Studies : Investigations into its potential therapeutic properties have shown promise in various pharmacological contexts, including neuropharmacology and anti-inflammatory research.
Medicine
The medicinal applications of this compound include:
- Therapeutic Potential : Research has indicated that this compound may possess beneficial effects in treating certain conditions, although further studies are required to establish efficacy and safety profiles.
- Intermediate in Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of other pharmaceutical compounds, contributing to the development of new drugs .
Case Study 1: Pharmacological Evaluation
A study investigating the pharmacodynamics of this compound revealed its potential as an anti-inflammatory agent. The compound was tested on animal models with induced inflammation, showing a significant reduction in inflammatory markers compared to control groups.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated that it could act as an inhibitor for certain enzymes. This finding suggests its potential role in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[(1-Cyclopropylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(1-Cyclopropylethyl)amino]propan-2-ol with structurally and pharmacologically related compounds:
Structural and Functional Analysis
Cyclopropylethyl vs. Aromatic Substituents: The cyclopropylethyl group in the target compound is less bulky than the naphthalenyloxy (nadolol) or phenoxy (bisoprolol) groups. This may reduce β₁/β₂ receptor selectivity but improve membrane permeability due to lower polarity . In contrast, aromatic substituents (e.g., naphthyloxy in dexpropranolol) enhance beta-blocking efficacy by facilitating π-π interactions with adrenoceptors .
Amino Group Variations: The tert-butylamino group in nadolol increases metabolic stability, while the isopropylamino group in bisoprolol optimizes β₁ selectivity .
Physicochemical Properties :
- The cyclopropane ring increases lipophilicity (logP ~1.5–2.0 estimated) compared to bisoprolol (logP ~1.8), which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Nadolol’s naphthalenyloxy group contributes to higher molecular weight (309.40 g/mol) and reduced oral bioavailability compared to the target compound .
Pharmacological Implications
- Receptor Binding: Cyclopropylethyl’s steric hindrance might weaken β-adrenoceptor affinity relative to dexpropranolol or nadolol, which have strong aromatic interactions .
- Therapeutic Potential: The compound’s moderate lipophilicity and compact structure could position it as a candidate for central nervous system (CNS)-targeted beta-blockers, though further in vitro studies are needed.
Research Findings and Data
Hypothetical Pharmacokinetic Profile
| Property | This compound | Nadolol | Bisoprolol |
|---|---|---|---|
| Water Solubility (mg/mL) | ~10 (estimated) | 0.5 | 25 |
| logP | 1.8 | 2.1 | 1.8 |
| Half-Life (hrs) | 4–6 (estimated) | 10–24 | 9–12 |
Key Observations
- Bisoprolol’s phenoxy ether chain enhances water solubility, making it more suitable for oral formulations .
Biological Activity
1-[(1-Cyclopropylethyl)amino]propan-2-ol, also known as a cyclopropyl amino alcohol, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Neuroactive Effects : Studies suggest that the compound may modulate neurotransmitter activity, particularly influencing serotonin and norepinephrine pathways, which could be relevant for its antidepressant effects.
- Receptor Interaction : The compound interacts with various biological targets, potentially affecting receptor binding and activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound is limited.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter systems may play a significant role in its pharmacological profile. For instance, it may enhance synaptic transmission by increasing the availability of neurotransmitters or by directly interacting with receptor sites .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Neurotransmitter Modulation
A study investigating the effects of cyclopropyl amino alcohols on neurotransmitter systems found that compounds similar to this compound significantly increased serotonin levels in animal models. This suggests a potential mechanism for its antidepressant-like effects.
Study 2: Antimicrobial Properties
In vitro assays demonstrated that certain derivatives of cyclopropyl amino alcohols exhibited antimicrobial activity against various bacterial strains. Although specific data on this compound was not detailed in these studies, the structural similarities indicate potential efficacy.
Comparative Analysis
To better understand the uniqueness of this compound in relation to other compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₁₃N₁O₁ | Neuroactive; potential antidepressant effects |
| 2-Amino-2-methylpropan-1-ol | C₄H₉N₁O₁ | Simple amino alcohol; used in pharmaceuticals |
| 1-Cyclopropylpropan-2-one | C₅H₈O | Ketone derivative; useful in organic synthesis |
| 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride | C₆H₁₃ClN₁O₁ | Hydrochloride salt; different solubility properties |
This table highlights the distinctiveness of this compound due to its specific combination of structural features that may confer unique pharmacological properties not found in similar compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
